Tranilast, chemically known as N-(3',4'-dimethoxycinnamoyl)-anthranilic acid, is a drug initially developed for its antiallergic properties. It has been widely studied for its potential therapeutic effects in various medical fields, including oncology, immunology, and the treatment of fibrotic diseases. Recent research has expanded our understanding of Tranilast's mechanisms of action and its potential applications in combination therapies for cancer treatment and its protective effects against drug-induced organ toxicity.
cis-Tranilast is synthesized through the photo-irradiation of tranilast. [] This process involves exposing tranilast to ultraviolet (UV) light, which induces isomerization around the double bond in the cinnamoyl moiety, leading to the formation of the cis isomer. [] The efficiency of this transformation is influenced by factors such as the wavelength and intensity of the UV light, solvent, and irradiation time.
In oncology, Tranilast has been investigated for its ability to enhance the efficacy of chemotherapeutic agents. Studies have demonstrated that Tranilast, in combination with cisplatin, can reduce the required dose of cisplatin, thereby potentially minimizing its side effects while maintaining its antitumor activity1. This combination has been shown to decrease fibrosis and mitosis while increasing apoptosis in scirrhous gastric cancer models1. Similarly, Tranilast has been found to synergize with cisplatin and doxorubicin in inhibiting the viability of osteosarcoma cells, leading to increased apoptosis and G2/M arrest4. Moreover, a novel platinum(IV) pro-drug based on Cisplatin and Tranilast, named Traniplatin, has shown increased cytotoxic activity against colon and lung cancer cells while sparing immune cells, suggesting a potential immunomodulatory role5.
Tranilast's anti-allergic activity has been attributed to its ability to inhibit hyaluronidase and prevent histamine release from sensitized mast cells2. The cis-isomer of Tranilast, produced by photo-irradiation, has been found to possess even more potent anti-allergic properties than the parent compound2. This enhanced activity could be beneficial in the treatment of allergic conditions and asthma67.
Tranilast has also been studied for its protective effects against drug-induced organ toxicity. Specifically, it has been shown to abrogate cisplatin-induced testicular and epididymal injuries by restoring oxidative status and modulating apoptosis/proliferation signaling pathways3. This protective effect is dose-dependent and is associated with the inhibition of pro-inflammatory factors and the restoration of spermatogenesis3.
Tranilast's mechanism of action is multifaceted. It has been shown to inhibit the release of chemical mediators from mast cells and leukocytes, which are crucial in the pathophysiology of allergic reactions67. Additionally, Tranilast exhibits antagonistic effects on the smooth muscle contracting activity of leukotrienes and thromboxane, which are involved in inflammatory responses67. In the context of cancer, Tranilast has been found to enhance the effects of anticancer agents such as cisplatin by inhibiting cell proliferation, inducing G2/M phase arrest, and increasing apoptosis in cancer cells14. This synergistic effect is mediated through the modulation of various signaling pathways, including the inhibition of hyaluronidase activity, which is more pronounced in the cis-isomer of Tranilast2.
CAS No.:
CAS No.: 126456-06-2
CAS No.: 507-60-8
CAS No.: 2134602-45-0
CAS No.: 25394-57-4
CAS No.: